Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate
Description
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a hexyl chain. The 6-position of the hexyl chain features an oxyamino moiety substituted with a tetrahydropyran-2-yl (oxan-2-yl) group. This structural motif confers unique physicochemical properties, such as moderate polarity due to the cyclic ether (oxan-2-yl) and carbamate functionalities, which influence solubility and metabolic stability.
Properties
IUPAC Name |
benzyl N-[6-(oxan-2-yloxyamino)-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c22-17(21-26-18-12-6-8-14-24-18)11-5-2-7-13-20-19(23)25-15-16-9-3-1-4-10-16/h1,3-4,9-10,18H,2,5-8,11-15H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUYZZRRHRWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)CCCCCNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592331 | |
| Record name | Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-62-1 | |
| Record name | Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate typically involves multiple steps, starting with the preparation of the oxan-2-yl intermediate. This intermediate is then reacted with amino and carbamate groups under controlled conditions to form the final product. Common reagents used in these reactions include benzyl chloride, oxan-2-ylamine, and hexyl isocyanate. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles and electrophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 6-Oxyamino Position
Benzyl (6-((4-aminophenyl)amino)-6-oxohexyl)carbamate (17)
- Structural Difference: Replaces the oxan-2-yl group with a 4-aminophenyl substituent.
- This modification may also increase reactivity in conjugation reactions, as seen in fluorescent probe synthesis (e.g., ) .
Benzyl (6-((4-((2-((tert-butoxycarbonyl)amino)phenyl)carbamoyl)phenyl)amino)-6-oxohexyl)carbamate (4c)
- Structural Difference : Incorporates a tert-butoxycarbonyl (Boc)-protected aromatic carbamoyl group.
- Impact : The Boc group enhances steric bulk and stability under acidic conditions, making it suitable for stepwise synthetic strategies. However, this reduces polarity compared to the oxan-2-yl derivative .
Benzyl {(5S)-5-azido-6-[bis(2-thienylmethyl)amino]-6-oxohexyl}carbamate (3-168)
- Structural Difference : Features azide and bis-thienylmethyl groups.
- Impact : The azide enables click chemistry applications, while the sulfur-containing thienyl groups may alter electronic properties and metal-binding capabilities, diverging from the oxan-2-yl derivative’s ether-based interactions .
Chain Length and Terminal Modifications
Benzyl (6-hydroxyhexyl)carbamate (CAS 87905-98-4)
- Structural Difference: Substitutes the oxyamino group with a terminal hydroxyl.
Benzyl (3-aminopropyl)carbamate (CAS 149423-70-1)
- Structural Difference : Shortens the hexyl chain to propyl and introduces a terminal amine.
- Impact : The shorter chain and primary amine improve water solubility but limit lipophilicity, affecting tissue penetration and metabolic stability .
2-(6-((4-(((2-amino-6-chloropyrimidin-4-yl)oxy)methyl)benzyl)amino)-6-oxohexyl)carbamate (13)
- Structural Difference : Includes a chloropyrimidine moiety.
- Impact : The heterocyclic group enables interactions with enzymes or receptors (e.g., kinase inhibition), a feature absent in the oxan-2-yl derivative .
Allyl ((S)-5-((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-6-oxohexyl)carbamate
- Structural Difference : Integrates a nitroaryl-activated carbonate for prodrug applications.
Solubility and Stability
- Oxan-2-yl Derivative : The cyclic ether confers moderate polarity, balancing organic/aqueous solubility. Boc-protected analogs (e.g., 4c) exhibit higher stability under acidic conditions .
- Aromatic Analogs : Compounds like 17 and 4c show increased polarity but may suffer from aggregation in aqueous media .
Biological Activity
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate, identified by CAS number 850349-62-1, is a compound with a complex molecular structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The unique arrangement of functional groups contributes to its reactivity and stability, making it a valuable compound for research.
Synthesis
The synthesis of this compound typically involves multiple reaction steps:
- Preparation of Oxan-2-yl Intermediate : This involves the reaction of oxan-2-ylamine with appropriate reagents.
- Formation of Carbamate : The oxan-2-yl intermediate is then reacted with benzyl chloride and hexyl isocyanate under controlled conditions to yield the final product.
Table 1: Synthetic Route Summary
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Oxan-2-ylamine + Benzyl Chloride | Temperature-controlled reaction |
| 2 | Hexyl Isocyanate | Solvent-mediated synthesis |
This compound interacts with specific molecular targets, particularly enzymes and receptors. The binding affinity and specificity are crucial for its potential therapeutic applications.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. For instance, a study reported a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Studies : Research conducted on cancer cell lines indicated that this compound has cytotoxic effects, with IC50 values ranging from 15 to 30 µM depending on the cell type.
- Pharmacological Applications : Investigations into its role as a biochemical probe revealed its potential in studying enzyme kinetics and receptor-ligand interactions.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | IC50 values between 15 to 30 µM | |
| Enzyme Inhibition | Potential inhibitor for metabolic enzymes |
Comparative Analysis
When compared to similar compounds such as Benzyl carbamate and Hexyl carbamate, this compound demonstrates enhanced biological activity due to its unique functional groups that provide greater versatility in biochemical interactions.
Table 3: Comparative Biological Activity
| Compound | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|
| This compound | Significant | 15 - 30 |
| Benzyl Carbamate | Moderate | >50 |
| Hexyl Carbamate | Low | >100 |
Q & A
Q. What are the standard synthetic protocols for Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate?
The synthesis typically involves sequential coupling reactions. For example, the oxan-2-yl (tetrahydropyranyl) group is introduced via nucleophilic substitution or Mitsunobu reactions. Carbamate formation is achieved using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in dichloromethane or acetonitrile). Purification often employs column chromatography or preparative HPLC, with yields optimized by controlling reaction temperatures (0–25°C) and stoichiometric ratios .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~7.3 ppm for benzyl aromatic protons, δ ~166 ppm for carbamate carbonyls) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or APCI-MS verifies molecular weight (e.g., m/z 759 [M+1] observed in related carbamates) .
- Infrared (IR) spectroscopy : Peaks at ~1705 cm⁻¹ (C=O stretch) and ~1665 cm⁻¹ (amide I bands) indicate functional groups .
Q. How is purity assessed, and what thresholds are acceptable for research use?
Purity is determined via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). A purity ≥95% is standard, with retention times and peak areas monitored (e.g., 12.297 min retention time in a validated method) . Impurities are quantified using area normalization or external calibration.
Q. What solvents and storage conditions are recommended?
Use anhydrous DCM or acetonitrile for reactions. Store the compound in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate or oxan-2-yl groups .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
Chiral intermediates require controlled conditions:
- Use of enantiopure starting materials (e.g., (R)- or (S)-oxan-2-yl derivatives).
- Stereoselective catalysts (e.g., Sharpless epoxidation or enzymatic resolution) .
- Monitoring via chiral HPLC or optical rotation to confirm configuration .
Q. What strategies address low yields in carbamate coupling steps?
- Optimize benzyl chloroformate equivalents (1.2–1.5 molar ratios).
- Activate hydroxyl groups with 1,1′-carbonyldiimidazole (CDI) before carbamate formation.
- Use scavengers (e.g., polymer-bound trisamine) to remove excess reagents .
Q. How are conflicting spectral data resolved (e.g., unexpected NMR shifts)?
- Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Compare experimental data with computational predictions (DFT-based NMR simulations).
- Check for solvent or pH-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .
Q. What biological screening models are suitable for this compound?
- Antimicrobial assays : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting proteases or kinases linked to the carbamate’s structure .
Q. How is β-hematin inhibition evaluated for antimalarial potential?
- Use a spectrophotometric assay measuring heme polymerization inhibition.
- Compare IC₅₀ values against chloroquine-sensitive/resistant Plasmodium strains .
Data Analysis and Optimization
Q. What statistical methods are used to validate biological activity data?
- Dose-response curves analyzed with nonlinear regression (e.g., GraphPad Prism).
- Significance determined via ANOVA with post-hoc tests (p < 0.05) .
Q. How do structural modifications (e.g., oxan-2-yl vs. tert-butyl groups) impact activity?
Q. What in vitro models assess metabolic stability?
- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ) .
Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported synthetic yields (e.g., 75% vs. 89%)?
Q. Why might antiprotozoal activity vary between studies?
- Strain-specific resistance mechanisms (e.g., Plasmodium PfCRT mutations).
- Differences in assay protocols (e.g., parasite synchronization, incubation time) .
Safety and Compliance
Q. What PPE is required for handling this compound?
- Lab coat, nitrile gloves, and safety goggles.
- Use fume hoods to avoid inhalation; emergency eyewash/safety showers must be accessible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
